2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
Overview
Description
2,7-Didecyl1benzothieno3,2-bbenzothiophene is an organic semiconductor material known for its high charge mobility. It is part of the benzothieno3,2-bbenzothiophene family, which is widely used in the fabrication of organic thin-film transistors, photovoltaic cells, and organic light-emitting diodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Didecyl1benzothieno3,2-bbenzothiophene typically involves the modification of polyimide gate insulators. The surface property of a polyimide gate insulator can be modified with an n-octadecyl side-chain. Alkyl chain-grafted poly(amic acid), the polyimide precursor, is synthesized using the diamine comonomer with an alkyl side-chain. By adding a base catalyst to the poly(amic acid) coating solution, the imidization temperature of the spin-coated film can be reduced to 200°C .
Industrial Production Methods
In industrial settings, the production of 2,7-Didecyl1benzothieno3,2-bbenzothiophene involves scalable and controllable directed assembly of highly crystalline films via a dip-coating process .
Chemical Reactions Analysis
Types of Reactions
2,7-Didecyl1benzothieno3,2-bbenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
2,7-Didecyl1benzothieno3,2-bbenzothiophene has a wide range of scientific research applications:
Medicine: Research is ongoing to investigate its potential use in medical devices and drug delivery systems.
Industry: It is utilized in the production of organic light-emitting diodes and other electronic devices.
Mechanism of Action
The mechanism by which 2,7-Didecyl1benzothieno3,2-bbenzothiophene exerts its effects involves its high charge mobility and ability to form well-ordered crystal structures. The end methyl of the highly ordered standing molecules forms an outward-pointing dipole layer, which decreases the work function with increasing thickness. This results in unconventional downward band bending and decreased ionization potential .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dioctyl1benzothieno3,2-bbenzothiophene
- 2,7-Diphenyl1benzothieno3,2-bbenzothiophene
- 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene
Uniqueness
2,7-Didecyl1benzothieno3,2-bbenzothiophene is unique due to its specific alkyl chain length, which influences its crystallization behavior and charge mobility. This makes it particularly suitable for applications requiring high-performance organic semiconductors .
Properties
IUPAC Name |
2,7-didecyl-[1]benzothiolo[3,2-b][1]benzothiole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48S2/c1-3-5-7-9-11-13-15-17-19-27-21-23-29-31(25-27)35-34-30-24-22-28(26-32(30)36-33(29)34)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQDRJSFCWDIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235474 | |
Record name | 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583050-71-9 | |
Record name | 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583050-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.